![molecular formula C12H11Cl2N3O B12620581 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-09-0](/img/structure/B12620581.png)
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a dichloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine . The final step involves a nucleophilic substitution reaction where the amino group is introduced, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the dichloropyridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of nitro groups results in amino derivatives.
Scientific Research Applications
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares the dichloropyridinyl moiety and is used in similar synthetic applications.
2-Amino-5-chloropyridine: Another related compound with similar chemical properties and applications.
Uniqueness
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its phenol group, amino group, and dichloropyridinyl moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol, also known by its CAS number 920512-09-0, is a compound characterized by its phenolic structure and the presence of both amino and dichloropyridine moieties. This unique structural arrangement contributes significantly to its biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C12H11Cl2N3O, with a molecular weight of 284.14 g/mol. The compound features functional groups that facilitate interactions with biological targets, enhancing its reactivity and potential therapeutic applications.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors.
Antimicrobial Activity
Studies indicate that this compound may act as an antimicrobial agent. Its effectiveness is attributed to hydrogen bonding interactions facilitated by the amino and hydroxyl groups, which enhance binding affinity to biological molecules. For instance, in vitro assays have shown promising results against several bacterial strains, suggesting potential use in treating infections.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Interaction studies reveal that it can effectively bind to enzyme active sites through hydrophobic interactions and hydrogen bonds. This characteristic is crucial for understanding its mechanism of action and therapeutic potential.
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Cholinesterase | Competitive | 0.312 |
Kinase (EGFR) | Non-competitive | 5.3 |
FGFR1 | Competitive | 30.2 |
Case Studies
Several research articles have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Enzyme Interaction : Molecular docking studies indicated that the compound binds effectively to the active site of cholinesterases, which are critical in neurodegenerative diseases. The binding affinity was measured using kinetic assays, revealing an IC50 value of 0.312 µM.
- Anticancer Potential : In another study focusing on cancer cell lines, the compound demonstrated antiproliferative effects against non-small cell lung cancer (NSCLC) cells, with IC50 values ranging from 25 to 77 nM across different cell lines.
The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins through multiple interactions:
- Hydrogen Bonds : The amino group forms hydrogen bonds with active site residues.
- Hydrophobic Interactions : The aromatic rings interact favorably with non-polar regions of enzymes.
These interactions not only stabilize the compound within the target site but also enhance its specificity and efficacy.
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Contains pyrimidine ring | Aldehyde functionality adds distinct reactivity |
5-Amino-2-chloropyridine | Simple chlorinated pyridine | Lacks phenolic group; different biological profile |
2-Amino-3,5-dichloropyridine | Another dichlorinated pyridine | Different substitution pattern affecting reactivity |
The presence of both amino and phenolic groups in this compound distinguishes it from these similar compounds, contributing to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
920512-09-0 |
---|---|
Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
2-amino-5-[[(2,6-dichloropyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-4-3-9(12(14)17-11)16-6-7-1-2-8(15)10(18)5-7/h1-5,16,18H,6,15H2 |
InChI Key |
VMFNHFFIXPTXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(N=C(C=C2)Cl)Cl)O)N |
Origin of Product |
United States |
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